1-(Allyloxy)-3-morpholinopropan-2-ol
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Overview
Description
1-(Allyloxy)-3-morpholinopropan-2-ol is an organic compound that features both an allyloxy group and a morpholine ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Allyloxy)-3-morpholinopropan-2-ol can be synthesized through a multi-step process. One common method involves the reaction of allyl alcohol with epichlorohydrin to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Allyloxy)-3-morpholinopropan-2-ol undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group may yield allyl aldehyde or allyl acid, while reduction may produce allyl alcohol.
Scientific Research Applications
1-(Allyloxy)-3-morpholinopropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Allyloxy)-3-morpholinopropan-2-ol involves its interaction with specific molecular targets. The allyloxy group can participate in electrophilic or nucleophilic reactions, while the morpholine ring can interact with various biological receptors or enzymes. These interactions can lead to changes in cellular processes or biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
1-Allyloxy-4-propoxybenzene: Known for its insect repellent properties.
1,4-Diallyloxybenzene: Used in various chemical syntheses.
1,4-Dipropoxybenzene: Studied for its potential biological activities.
Uniqueness: 1-(Allyloxy)-3-morpholinopropan-2-ol is unique due to the presence of both an allyloxy group and a morpholine ring, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-morpholin-4-yl-3-prop-2-enoxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-5-14-9-10(12)8-11-3-6-13-7-4-11/h2,10,12H,1,3-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKSKLKYLIQFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CN1CCOCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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